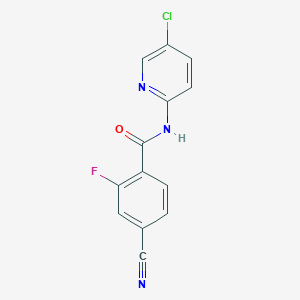
N-(2,6-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide
Übersicht
Beschreibung
N-(2,6-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide, also known as DCFI, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of indole derivatives and has been found to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
N-(2,6-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide works by undergoing oxidation in the presence of ROS, resulting in the formation of a highly fluorescent compound. The fluorescence intensity of this compound is directly proportional to the concentration of ROS, making it an ideal probe for the detection of ROS in biological systems.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its use as a fluorescent probe for ROS, this compound has also been found to have anti-inflammatory and anti-cancer properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,6-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has several advantages for use in lab experiments. It is highly sensitive to ROS and can be used to detect ROS in a range of biological systems. It is also relatively easy to synthesize and can be obtained in high purity. However, there are also some limitations to the use of this compound in lab experiments. One of the primary limitations is that it can be affected by other reactive species, such as reactive nitrogen species. Additionally, this compound can be toxic to cells at high concentrations, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2,6-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide. One area of research is the development of new fluorescent probes based on the structure of this compound. Researchers are also exploring the use of this compound as a therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, there is ongoing research to optimize the synthesis method of this compound to improve yield and purity. Finally, researchers are exploring the use of this compound in combination with other probes and imaging techniques to gain a better understanding of the role of ROS in biological systems.
Conclusion:
In conclusion, this compound is a highly versatile compound that has a range of scientific research applications. Its sensitivity to ROS makes it an ideal probe for the detection of ROS in biological systems, and it has also been found to have anti-inflammatory and anti-cancer properties. While there are some limitations to the use of this compound in lab experiments, ongoing research is exploring new applications and improving the synthesis method of this compound.
Wissenschaftliche Forschungsanwendungen
DCF has been found to have a range of applications in scientific research. One of the primary uses of N-(2,6-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is as a fluorescent probe for the detection of reactive oxygen species (ROS). ROS are highly reactive molecules that play a key role in a range of physiological processes, including inflammation, aging, and cancer. This compound has been found to be highly sensitive to ROS and can be used to detect ROS in vitro and in vivo.
Eigenschaften
IUPAC Name |
N-(2,6-dichlorophenyl)-2-(3-formylindol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2/c18-13-5-3-6-14(19)17(13)20-16(23)9-21-8-11(10-22)12-4-1-2-7-15(12)21/h1-8,10H,9H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZCXNLVZJATAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=C(C=CC=C3Cl)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]-3-methoxybenzaldehyde hydrochloride](/img/structure/B4404343.png)


![4-{[(2-methoxybenzyl)amino]carbonyl}phenyl propionate](/img/structure/B4404356.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-3-fluorobenzamide](/img/structure/B4404367.png)

![2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]phenol](/img/structure/B4404389.png)

![4-ethyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4404409.png)
![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone](/img/structure/B4404410.png)
![2-[(3-cyclohexyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-methylacetamide](/img/structure/B4404419.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4404429.png)